molecular formula C15H25NO5 B1426716 1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 1001353-88-3

1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B1426716
M. Wt: 299.36 g/mol
InChI Key: XFEXPUYIPCIZCE-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate (also known as N-Boc-L-pyroglutamic acid ethyl ester) has the molecular formula C₁₂H₁₉NO₅ . It is a compound with an average mass of 257.283 Da and a monoisotopic mass of 257.126312 Da . The chemical structure features a pyrrolidine ring with tert-butyl, ethyl, and trimethyl substituents .


Molecular Structure Analysis

The molecular structure consists of a pyrrolidine ring with two carboxylate groups. The tert-butyl and ethyl substituents are attached to the nitrogen atom. The stereochemistry of the compound is defined by a single stereocenter .

Scientific Research Applications

Supramolecular Chemistry

Research by Samipillai et al. (2016) on substituted oxopyrrolidine analogues, including compounds structurally related to "1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate," revealed their ability to form diverse supramolecular assemblies. These assemblies are influenced by weak intermolecular interactions such as CH⋯O and CH⋯π, despite lacking traditional hydrogen bond donors and acceptors. This study underscores the significance of weak interactions in controlling molecular conformation and highlights the scaffold's potential in creating intricate supramolecular structures (Samipillai et al., 2016).

Synthetic Methodology

Svete et al. (2010) demonstrated the parallel solution-phase synthesis of a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, offering a range of yields. This methodology facilitates the production of diverse derivatives of the oxopyrrolidine scaffold, showcasing its versatility in synthetic organic chemistry (Svete et al., 2010).

Reaction Mechanisms and Characterization

Çolak et al. (2021) explored the synthesis, characterization, and thermal analysis of compounds structurally akin to "1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate," highlighting their potential in materials science and pharmaceutical research. Their study also delves into X-ray and DFT analyses, offering insights into the molecular and crystal structure of these compounds (Çolak et al., 2021).

Catalysis

Dong et al. (2017) reported on highly active and efficient catalysts for the alkoxycarbonylation of alkenes, utilizing a palladium catalyst system that could be related to the synthetic versatility of oxopyrrolidine derivatives. Their work exemplifies the compound's utility in catalytic processes, potentially including those involving "1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate" or its analogues (Dong et al., 2017).

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-8-20-11(18)15(7)9-14(5,6)10(17)16(15)12(19)21-13(2,3)4/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEXPUYIPCIZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134789
Record name 1-(1,1-Dimethylethyl) 2-ethyl 2,4,4-trimethyl-5-oxo-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate

CAS RN

1001353-88-3
Record name 1-(1,1-Dimethylethyl) 2-ethyl 2,4,4-trimethyl-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001353-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-ethyl 2,4,4-trimethyl-5-oxo-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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